2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[(3-cyanobenzoyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O2/c17-9-10-2-1-3-11(8-10)16(25)19-12-4-6-13(7-5-12)23-21-15(14(18)24)20-22-23/h1-8H,(H2,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOULIYZCLFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
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Formation of the Cyanobenzamido Intermediate: : The synthesis begins with the reaction of 3-cyanobenzoic acid with an appropriate amine to form the corresponding amide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
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Tetrazole Ring Formation: : The next step involves the cyclization of the amide intermediate with sodium azide (NaN3) in the presence of a suitable catalyst, such as copper sulfate (CuSO4), to form the tetrazole ring. This reaction is usually performed in a polar solvent like dimethylformamide (DMF) under reflux conditions.
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Carboxamide Formation: : Finally, the tetrazole intermediate is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group. This step is typically carried out in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the tetrazole ring.
Scientific Research Applications
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and functional groups allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Group Comparisons
Core Heterocycle Differences
- Tetrazole vs. Thiazole : The tetrazole core in the target compound has four nitrogen atoms, conferring high acidity (pKa ~4.9) and stability under physiological conditions. In contrast, thiazole derivatives (e.g., Compounds l, m, p) contain sulfur and nitrogen, enabling hydrogen bonding and π-π interactions but with lower metabolic stability .
Substituent Analysis
- 3-Cyanobenzamido vs. Thiazole analogs (e.g., Compounds m, p) employ methylureido or hydroperoxypropan-2-yl groups for redox modulation or steric bulk, which may improve selectivity but reduce solubility .
- Carboxamide vs. Ester/Carbamate Linkages : The 5-carboxamide in the tetrazole derivative offers hydrogen-bonding capacity similar to thiazole carbamates (e.g., Compound l) but with greater hydrolytic stability due to the tetrazole ring’s resistance to nucleophilic attack .
Stereochemical and Conformational Considerations
Pharmacological Implications
- Target Selectivity : Thiazole derivatives with diphenylhexane backbones (e.g., Compound w) are designed for dual-target engagement, while the tetrazole compound’s planar structure may favor single-target binding.
- Solubility and Bioavailability: The hydroperoxy group in Compound m may enhance membrane permeability but risks instability. The tetrazole’s carboxamide and cyanobenzamido groups balance polarity and lipophilicity, optimizing oral bioavailability .
Research Findings and Gaps
- Evidence Limitations : The provided evidence focuses on thiazole derivatives, limiting direct comparison with tetrazole-based compounds. Further studies on tetrazole analogs in kinase or antimicrobial assays are needed.
- Structural Insights : The tetrazole’s rigidity and acidity suggest advantages in drug design, but its lack of stereochemical complexity may limit applications where enantioselectivity is critical.
Biological Activity
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole class, which is characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Overview of Biological Activity
The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the cyanobenzamido and carboxamide groups. These functional groups facilitate interactions with various biological targets, such as enzymes and receptors.
The mechanism of action involves binding to specific molecular targets, inhibiting their activity. This inhibition can lead to various biological effects, such as:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Activity : It may induce apoptosis in cancer cells or inhibit cell proliferation by interfering with signaling pathways.
- Anti-inflammatory Activity : The compound could modulate immune responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential applications in various fields.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of cytokine production |
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Cyanobenzamido Intermediate : Reaction of 3-cyanobenzoic acid with an appropriate amine using coupling agents like DCC.
- Cyclization : The intermediate undergoes cyclization with sodium azide to form the tetrazole ring.
- Purification : The final product is purified through recrystallization techniques.
Case Studies
-
Antimicrobial Evaluation :
- A study investigated the antimicrobial properties against various bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting potent antibacterial activity.
-
Anticancer Studies :
- In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway.
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Anti-inflammatory Effects :
- In a model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide, and how can purity be maximized?
- Methodology :
- Step 1 : Construct the tetrazole ring via [3+2] cycloaddition using sodium azide and a nitrile precursor under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Introduce the 3-cyanobenzamido group via amide coupling (e.g., EDC/HOBt) at 0–25°C to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to achieve >95% purity .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature (cycloaddition) | 80–100°C |
| Solvent (coupling) | Dichloromethane |
| Reaction Time (coupling) | 12–24 hours |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and amide NH (δ 10–12 ppm) .
- Infrared Spectroscopy (IR) : Confirm C≡N stretch (~2220 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
- Data Cross-Validation :
| Technique | Key Functional Group Confirmed |
|---|---|
| ¹H/¹³C NMR | Tetrazole, benzamido moieties |
| IR | Cyanide, amide bonds |
| HRMS | Molecular formula |
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELX (for refinement) and WinGX (for data processing) to determine bond lengths/angles and confirm the tetrazole ring geometry .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize electron density and assess positional disorder .
Q. What experimental strategies address conflicting bioactivity data in enzymatic assays?
- Methodology :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis) .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Example : A 2025 study resolved inconsistent IC₅₀ values (1–10 µM) for a tetrazole carboxamide by identifying pH-dependent aggregation using dynamic light scattering .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to mGlu4 receptors (PDB ID: 4X7H), focusing on hydrogen bonds between the tetrazole and Arg78 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Compare predicted binding energies (-9.2 kcal/mol) with experimental SPR data (KD = 120 nM) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in solubility data across studies?
- Methodology :
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .
- Particle Size Analysis : Measure via DLS; micronization increases surface area and apparent solubility .
- Case Study : A 2023 review attributed conflicting solubility (0.1–5 mg/mL) of a fluorophenyl tetrazole to variations in crystallinity (amorphous vs. crystalline) .
Q. Why do stability studies report divergent degradation pathways?
- Methodology :
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and monitor via LC-MS to identify hydrolytic (amide bond cleavage) vs. oxidative (tetrazole ring opening) pathways .
- Isotope Labeling : Use ¹⁵N-tetrazole to track decomposition intermediates .
- Resolution : A 2024 study linked pH-dependent stability (t₁/₂ = 2 days at pH 2 vs. 30 days at pH 7) to protonation of the tetrazole nitrogen .
Biological Mechanism Elucidation
Q. What in vitro assays are optimal for evaluating the compound’s neuroprotective potential?
- Methodology :
- Primary Neuronal Cultures : Treat with 1–10 µM compound and measure glutamate-induced excitotoxicity via LDH release .
- Western Blotting : Quantify mGlu4 receptor phosphorylation (Ser933) to confirm allosteric modulation .
- Data Interpretation : A 2025 study demonstrated 60% neuroprotection at 5 µM, correlating with mGlu4 activation (EC₅₀ = 3.2 µM) .
Tables of Key Findings
Table 1 : Comparative Synthetic Yields Under Varying Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DMF | 80 | None | 62 | 92 | |
| THF | 60 | CuI | 78 | 95 |
Table 2 : Bioactivity Data Across Assay Types
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|---|
| Kinase | CDK2 | 1.4 | Competitive | |
| Receptor | mGlu4 | 3.2 | Allosteric |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
